molecular formula C9H12ClO3P B13820011 Phosphonic acid, ethyl-, p-chlorophenyl methyl ester CAS No. 33232-87-0

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Katalognummer: B13820011
CAS-Nummer: 33232-87-0
Molekulargewicht: 234.61 g/mol
InChI-Schlüssel: LTMFLDGAGUOMEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions and their resistance to hydrolysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with p-chlorophenyl methyl bromide under reflux conditions can yield the target compound .

Another method involves the direct esterification of phosphonic acid with the corresponding alcohol. This reaction typically requires the use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and may include additional steps such as purification by distillation or recrystallization .

Wirkmechanismus

The mechanism of action of phosphonic acid, ethyl-, p-chlorophenyl methyl ester involves its ability to form stable complexes with metal ions and to act as a nucleophile in various chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to form stable complexes with metal ions makes it useful in applications such as chelation therapy and metal ion detection .

Eigenschaften

CAS-Nummer

33232-87-0

Molekularformel

C9H12ClO3P

Molekulargewicht

234.61 g/mol

IUPAC-Name

1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI-Schlüssel

LTMFLDGAGUOMEM-UHFFFAOYSA-N

Kanonische SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.